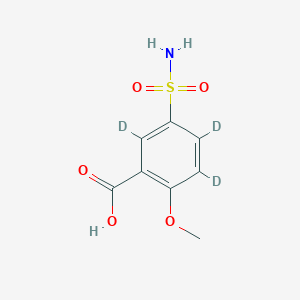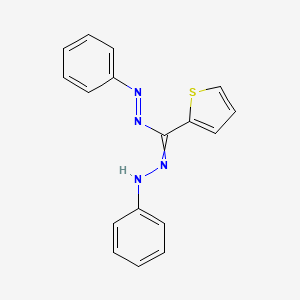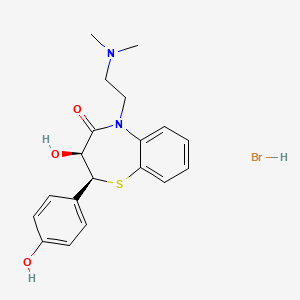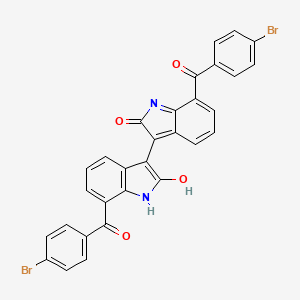
7,7'-Bis(4-bromobenzoyl) Isoindigo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoindigo derivatives, including 7,7'-Bis(4-bromobenzoyl) Isoindigo, involves strategies that enable the incorporation of electron-withdrawing or donating groups to modify the electronic properties of the compound. A common approach for synthesizing such derivatives involves bromination reactions that introduce bromo groups, which can further participate in cross-coupling reactions to introduce various functional groups. While specific synthesis routes for 7,7'-Bis(4-bromobenzoyl) Isoindigo are not detailed in the literature provided, the synthesis of related bisbenzothiadiazole and bromobenzo derivatives highlights the general methodologies employed in creating these complex organic structures, involving steps such as halogenation, arylation, and palladium-catalyzed cross-coupling reactions (Anant, Lucas, & Jacob, 2008).
Molecular Structure Analysis
The molecular structure of isoindigo derivatives is characterized by the presence of a conjugated system, which is essential for their electronic properties. The introduction of bromo groups and other substituents influences the molecular geometry and electronic distribution, affecting the compound's reactivity and its physical and chemical properties. X-ray crystallography and computational methods such as ab initio calculations are commonly used to study these structures, providing insights into the effects of substitution on the compound's stability and reactivity (Chmovzh et al., 2023).
Chemical Reactions and Properties
Isoindigo derivatives undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and halogenation. The presence of bromo groups makes them suitable for further functionalization through reactions such as Suzuki-Miyaura cross-coupling, enabling the synthesis of a wide range of derivatives with tailored electronic properties. These reactions are crucial for modifying the compound for specific applications, such as in organic electronics or photovoltaic materials (Chmovzh et al., 2022).
Aplicaciones Científicas De Investigación
Organic Electronics and Photovoltaics
- Isoindigo derivatives, including those related to 7,7'-Bis(4-bromobenzoyl) Isoindigo, have been extensively studied for their application in organic electronics due to their excellent electron-accepting properties. These compounds are integral in the development of high-performance conjugated polymers for organic photovoltaic (OPV) devices, offering a pathway to enhance power conversion efficiencies through molecular engineering (Yang et al., 2014). Similarly, the incorporation of isoindigo units in donor-acceptor type polymers has been shown to significantly improve optoelectronic properties, making them suitable for use in organic field-effect transistors (OFETs) and OPVs (Gu et al., 2018).
Polymer Synthesis
- The structural modification of isoindigo, including bromination, has been explored to synthesize novel polymeric materials with desirable properties such as enhanced thermal stability and electrochromic behavior. These materials exhibit potential for various applications, including flexible electronics and NIR displays (Run-xiong, 2009).
Materials Chemistry
- Research into isoindigo and its derivatives, including 7,7'-Bis(4-bromobenzoyl) Isoindigo, has shown their versatility in materials chemistry. These compounds are used in the creation of dyes, sensors, and as components in lithium-ion batteries. Their unique electronic properties facilitate the development of advanced materials for OFET and OLED technologies. Furthermore, isoindigo-based polymers have been investigated for their potential in photothermal cancer therapy, highlighting the wide-ranging applications of these molecules in materials science (Bogdanov & Mironov, 2021).
Propiedades
IUPAC Name |
7-(4-bromobenzoyl)-3-[7-(4-bromobenzoyl)-2-hydroxy-1H-indol-3-yl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16Br2N2O4/c31-17-11-7-15(8-12-17)27(35)21-5-1-3-19-23(29(37)33-25(19)21)24-20-4-2-6-22(26(20)34-30(24)38)28(36)16-9-13-18(32)14-10-16/h1-14,33,37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRUTQTTYUEFHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=C(NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7'-Bis(4-bromobenzoyl) Isoindigo | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

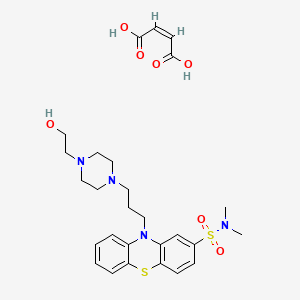
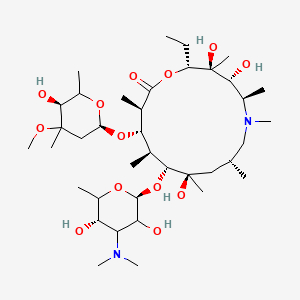
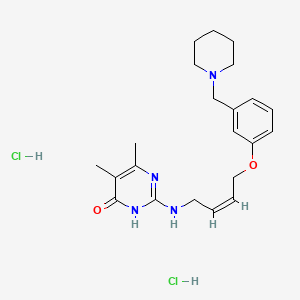
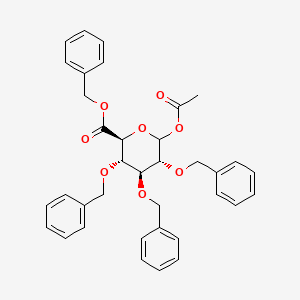
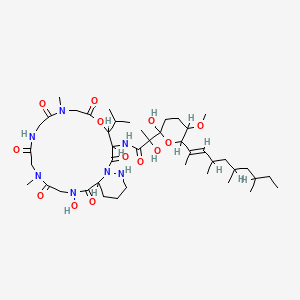
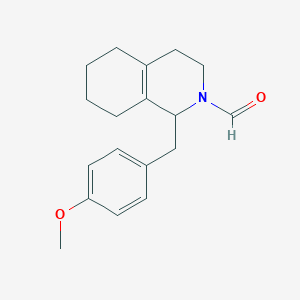

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
